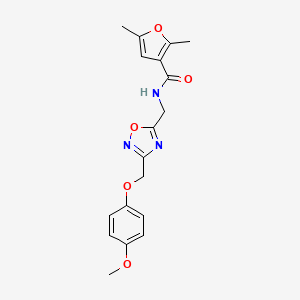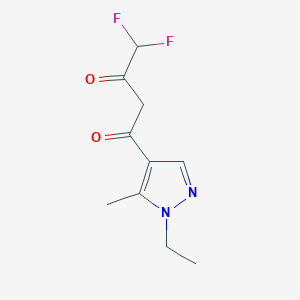![molecular formula C19H15N3O4 B2791457 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941920-92-9](/img/structure/B2791457.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound . The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various computational methods . Analyses of NLO parameters, MEP, UV-vis, and HOMO-LUMO were performed using five different solvents (chloroform, water, acetonitrile, ethanol and DMSO) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives, including our compound of interest, have revealed promising antimicrobial properties . Specifically, this compound has been tested against E. coli , B. mycoides , and C. albicans . Notably, four derivatives demonstrated superior antimicrobial activity compared to others. Further investigations into its mechanism of action and potential clinical applications are warranted.
Antitumor Potential
While not directly studied for antitumor effects, compounds with similar structural features have shown promise in cancer research. For instance, imidazole-containing derivatives have been evaluated for their antitumor potential against various cell lines . Investigating the impact of our compound on cancer cells could provide valuable insights.
Anti-Inflammatory and Analgesic Properties
Indole derivatives, which share some structural similarities with our compound, have been explored for their anti-inflammatory and analgesic activities . Specifically, compounds containing the indole nucleus have shown clinical relevance. Further research could uncover whether our compound exhibits similar effects.
Medicinal Chemistry Applications
Hydrazonoyl halides, a class of compounds that includes our compound, play a crucial role in medicinal chemistry. Their diverse biological properties make them interesting candidates for drug development . Researchers may explore modifications to enhance specific pharmacological activities.
Chemical Reactivity
Beyond biological applications, hydrazonoyl halides are versatile reagents in organic synthesis. They participate in reactions leading to various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds . Our compound’s unique structure could inspire novel synthetic routes.
Industrial and Pharmaceutical Uses
Hydrazonoyl halides find applications beyond the lab. Their industrial relevance spans areas such as anthelmintics, antiarthropodals, and fungicides . Additionally, they contribute to the synthesis of diverse chemical entities used in pharmaceuticals and other industries.
Propiedades
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-22-18(23)9-7-15(21-22)12-2-5-14(6-3-12)20-19(24)13-4-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVPGJESHYKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

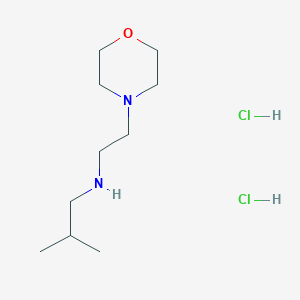
![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![Propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)
![4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2791379.png)
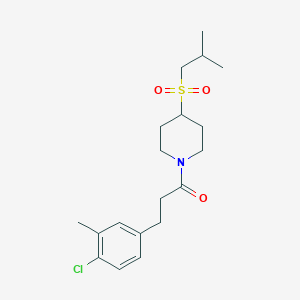
![(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2791382.png)
![Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2791383.png)
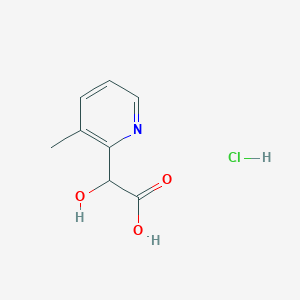
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2791386.png)
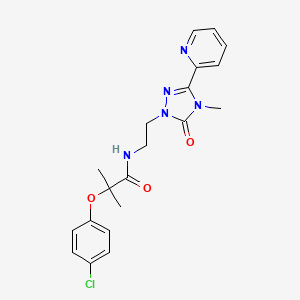
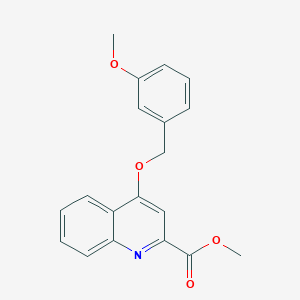
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2791391.png)
